S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

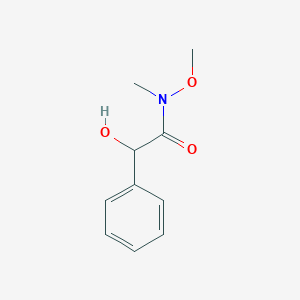

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil (S-DPGV) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the popular phosphodiesterase-5 inhibitor vardenafil, which is commonly used to treat erectile dysfunction. S-DPGV has been found to possess unique pharmacological properties that make it a promising research tool for studying the biochemical and physiological effects of drugs.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the reaction of S-Desethylpiperidino Vardenafil with Glycine. The reaction takes place in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as N-Hydroxysuccinimide (NHS) to form the desired product.

Starting Materials

S-Desethylpiperidino Vardenafil, Glycine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

Reaction

Step 1: To a solution of S-Desethylpiperidino Vardenafil in dry dichloromethane, add DCC and NHS. Stir the reaction mixture for 30 minutes at room temperature to activate the carboxylic acid group of Glycine., Step 2: Add Glycine to the reaction mixture and stir it for 24 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil.

Aplicaciones Científicas De Investigación

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been studied for its potential applications in scientific research. This compound has been found to possess unique pharmacological properties, such as a high affinity for phosphodiesterases and a long-lasting effect on the body. This makes it a promising research tool for studying the biochemical and physiological effects of drugs. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments.

Mecanismo De Acción

The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is similar to that of vardenafil. Like vardenafil, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is a phosphodiesterase-5 inhibitor, which means it inhibits the action of the enzyme phosphodiesterase-5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting the action of phosphodiesterase-5, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil increases the levels of cGMP in the body, which in turn leads to a variety of biochemical and physiological effects.

Efectos Bioquímicos Y Fisiológicos

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have a variety of biochemical and physiological effects. These effects include an increase in the levels of cGMP, which leads to an increase in the activity of nitric oxide synthase and the production of nitric oxide. Nitric oxide is an important signaling molecule in the body, and its increased production leads to a variety of effects, including vasodilation, increased blood flow, and relaxation of the smooth muscle cells in the walls of blood vessels. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has been found to have an effect on the central nervous system, leading to increased alertness and improved cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments has a number of advantages. This compound has a low toxicity profile and is not metabolized by the body, making it suitable for use in lab experiments. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has a long-lasting effect on the body, which makes it ideal for studying the biochemical and physiological effects of drugs. However, there are some limitations to the use of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in lab experiments. This compound is not approved for use in humans, so it cannot be used in clinical trials. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is not widely available and is expensive to synthesize, making it difficult to obtain for lab experiments.

Direcciones Futuras

The potential applications of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil in scientific research are vast. This compound could be used to study the biochemical and physiological effects of drugs, as well as the effects of drugs on the central nervous system. In addition, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system. Furthermore, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new therapeutic strategies for treating diseases. Finally, S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil could be used to study the effects of drugs on the development of new drug delivery systems.

Propiedades

Número CAS |

448184-54-1 |

|---|---|

Nombre del producto |

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil |

Fórmula molecular |

C₁₉H₂₃N₅O₆S |

Peso molecular |

449.48 |

Sinónimos |

N-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]glycine; Vardenafil Glycene Impurity |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)